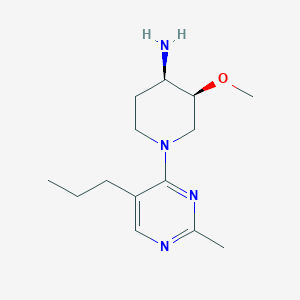![molecular formula C19H20N4O2 B5395486 N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5395486.png)
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine, also known as MDP-2-P, is a chemical compound that has gained significant attention in scientific research. This compound has been found to possess a wide range of potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine is not yet fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine has been found to have a number of biochemical and physiological effects. In vitro studies have shown that the compound is able to inhibit the growth and proliferation of cancer cells, and may also have neuroprotective effects. In addition, N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine has been found to have antioxidant properties, which may help to protect cells against oxidative stress and damage.
実験室実験の利点と制限
One of the main advantages of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine for lab experiments is its potent anti-cancer properties. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one of the limitations of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are a number of potential future directions for research on N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine. One area of interest is the development of new cancer treatments based on the compound's anti-cancer properties. In addition, further research is needed to fully understand the compound's mechanism of action and to optimize its use in lab experiments. Finally, there is also potential for the development of new neuroprotective therapies based on N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine's antioxidant properties.
合成法
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-methylpyrimidine with 3-hydroxy-2-methoxypyridine in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloromethylpyridine. This reaction yields N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine as a white solid with a melting point of 146-148°C.
科学的研究の応用
N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine has been found to possess a wide range of potential applications in scientific research. One of the most promising applications of N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine is in medicinal chemistry, where it has been shown to possess potent anti-cancer properties. In addition, N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-2,5-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-11-21-14(2)23-18(13)22-12-15-7-6-10-20-19(15)25-17-9-5-4-8-16(17)24-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUIPUALJXAURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NCC2=C(N=CC=C2)OC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5395410.png)
![2-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5395411.png)

![3-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395420.png)
![4,4-difluoro-1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5395423.png)
![2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate](/img/structure/B5395429.png)
![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5395433.png)
![N-[2-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5395440.png)
![7-{[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5395459.png)
![(4aS*,8aR*)-6-(3-methoxypropanoyl)-1-[2-(5-methyl-2-furyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5395460.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5395468.png)
![1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine](/img/structure/B5395474.png)
![3-isopropyl-1-methyl-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5395482.png)